molecular formula C23H15Br2N3O B407493 3,4-BIS(4-BROMOPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

3,4-BIS(4-BROMOPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Cat. No.: B407493
M. Wt: 509.2g/mol
InChI Key: UGKFDFZUUCEPMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-BIS(4-BROMOPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Properties

Molecular Formula

C23H15Br2N3O

Molecular Weight

509.2g/mol

IUPAC Name

3,4-bis(4-bromophenyl)-5-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H15Br2N3O/c24-16-10-6-14(7-11-16)20-19-21(27-26-20)23(29)28(18-4-2-1-3-5-18)22(19)15-8-12-17(25)13-9-15/h1-13,22H,(H,26,27)

InChI Key

UGKFDFZUUCEPMG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br

Canonical SMILES

C1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3,4-BIS(4-BROMOPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-BIS(4-BROMOPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which are crucial for cancer cell survival . The compound may also interact with specific receptors on cell surfaces, triggering signaling pathways that result in cell death .

Comparison with Similar Compounds

Similar compounds to 3,4-BIS(4-BROMOPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE include other pyrazole derivatives such as:

These compounds share structural similarities but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific arrangement of bromophenyl and phenyl groups, which contribute to its distinct chemical and biological properties.

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